6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key vibrational modes (cm⁻¹):
UV-Vis Spectroscopy
- λₘₐₓ in ethanol: 274 nm (π→π* transition, pyridine ring)
- Molar absorptivity (ε): 1.2×10⁴ L·mol⁻¹·cm⁻¹.
Thermodynamic Stability and Solubility Behavior
Thermal Stability
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 0.45 |
| Ethanol | 12.8 |
| Dichloromethane | 34.2 |
| Dimethyl sulfoxide | 89.6 |
The carboxylic acid group enables hydrogen-bond-driven solubility in polar aprotic solvents, while the sulfonyl moiety enhances lipophilicity in chlorinated solvents.
Properties
IUPAC Name |
6-(4-methoxyphenyl)sulfonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-19-10-3-5-11(6-4-10)20(17,18)12-7-2-9(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCUFXAMTSWFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid typically involves the sulfonylation of pyridine derivatives. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with pyridine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid are not widely documented, the general approach involves large-scale sulfonylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of
Biological Activity
6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid, with a CAS number of 1031599-54-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridine ring substituted with a carboxylic acid and a sulfonyl group linked to a methoxybenzene moiety. Its chemical structure is pivotal for its biological interactions.
Biological Activity Overview
Research indicates that 6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid exhibits several biological activities, including:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are essential for mitigating oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and lipid metabolism.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
- Potential Antimicrobial Activity : Preliminary studies indicate activity against certain bacterial strains.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The sulfonyl and carboxylic acid groups may facilitate binding to enzymes, altering their activity. This interaction can lead to inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes.
- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate inflammation and cellular proliferation, potentially impacting conditions such as arthritis and asthma.
Data Summary
The following table summarizes key findings related to the biological activity of 6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antioxidant Study : A study demonstrated that the compound significantly reduced levels of reactive oxygen species (ROS) in vitro, indicating its potential as an antioxidant agent.
- Inflammation Model : In animal models of inflammation, administration of the compound led to reduced edema and pain responses, supporting its anti-inflammatory potential.
- Microbial Inhibition : Research showed that the compound had inhibitory effects on Escherichia coli and Staphylococcus aureus at certain concentrations, suggesting its potential as an antimicrobial agent.
Pharmacokinetics
While detailed pharmacokinetic data for 6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid is limited, preliminary studies suggest it may have favorable absorption characteristics due to its small molecular size and polar functional groups. Further research is needed to fully characterize its bioavailability and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their distinguishing characteristics:
Key Comparisons
Substituent Effects on Physicochemical Properties
- Sulfonyl vs. Phenyl Groups : The sulfonyl group in the target compound increases polarity and acidity compared to phenyl or benzyloxy substituents (e.g., 6-(benzyloxy)nicotinic acid, CAS 94084-76-1 ). This enhances solubility in polar solvents and may improve binding to charged biological targets.
Q & A
Q. Characterization methods :
- NMR (¹H/¹³C): Confirm methoxy group (δ ~3.8 ppm) and sulfonyl protons (δ ~7.5–8.5 ppm).
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 323.3).
- Elemental analysis : Validate C, H, N, S composition .
Advanced Research: How can reaction yields be improved during the sulfonation step, and what factors contribute to side-product formation?
Answer:
Optimization strategies :
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling efficiency; excess catalyst (>10 mol%) may reduce side reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group activation but may promote hydrolysis—control water content rigorously.
- Temperature gradients : Gradual heating (60–80°C) minimizes decomposition of the sulfonyl chloride intermediate.
Q. Common side products :
- Desulfonated pyridine : Caused by acidic conditions; monitor pH (maintain >7.5).
- Di-sulfonated derivatives : Mitigate by using stoichiometric sulfonyl chloride (1:1 molar ratio) .
Basic Research: What spectroscopic techniques are critical for resolving structural ambiguities in sulfonated pyridine derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons and confirm sulfonyl attachment to the pyridine ring .
- IR spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
- X-ray crystallography : Definitive proof of regiochemistry (e.g., para-substitution on the benzene ring) .
Advanced Research: How can researchers address contradictory bioactivity data in studies targeting kinase inhibition?
Answer:
Methodological considerations :
- Assay standardization : Use uniform kinase isoforms (e.g., EGFR T790M vs. wild-type) and ATP concentrations (e.g., 10 μM vs. 100 μM) to reduce variability .
- Orthogonal assays : Combine enzymatic IC₅₀ measurements with cellular proliferation assays (e.g., MTT) to confirm target engagement.
- Metabolic stability : Check compound integrity in assay media (e.g., LC-MS for hydrolyzed byproducts like pyridine-3-carboxylic acid) .
Q. Example data contradiction resolution :
| Study | Reported IC₅₀ (μM) | Assay Condition |
|---|---|---|
| A | 0.45 | Recombinant EGFR, 10 μM ATP |
| B | 5.2 | Cell-based, 10% FBS |
| Conclusion : ATP competition and serum protein binding explain discrepancies . |
Basic Research: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
- Solubility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) for long-term stability .
Advanced Research: How can computational methods guide the design of analogs with improved metabolic stability?
Answer:
- ADMET prediction : Use tools like SwissADME to modify substituents (e.g., replacing methoxy with trifluoromethoxy to reduce CYP450 metabolism).
- Docking studies : Identify key hydrogen bonds between the sulfonyl group and kinase hinge regions (e.g., EGFR Thr790) .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydrolysis at the sulfonyl-pyridine junction) using Schrödinger’s Xenosite .
Data Contradiction: How to reconcile conflicting solubility data in aqueous vs. organic solvents?
Answer:
Experimental reconciliation :
- pH-dependent solubility : Test solubility in buffered solutions (pH 2–10); carboxylic acid group ionization (pKa ~4.5) enhances water solubility above pH 5.
- Co-solvent systems : Use ethanol/water (70:30) for balanced solubility.
Q. Reported discrepancies :
| Source | Solubility in Water (mg/mL) | Conditions |
|---|---|---|
| X | 0.12 | pH 7.4, 25°C |
| Y | 1.8 | pH 9.0, 37°C |
| Resolution : Higher pH and temperature improve solubility via deprotonation . |
Q. Tables
Q. Table 1: Synthetic Routes Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Sulfonation-Coupling | Pd(OAc)₂ | DMF | 65 | 98 | |
| One-pot Cyclization | CuI | Toluene | 72 | 95 |
Q. Table 2: Biological Activity Profiling
| Assay Type | Target | IC₅₀ (μM) | Model System | Reference |
|---|---|---|---|---|
| Kinase Inhibition | EGFR T790M | 0.45 | In vitro | |
| Antiproliferative | Prostate Cancer | 12.3 | PC-3 cells |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
